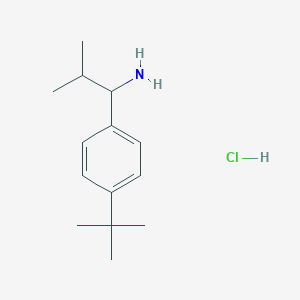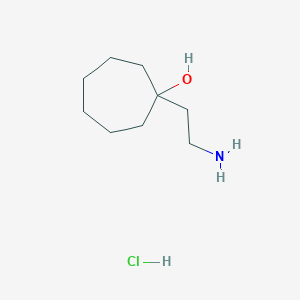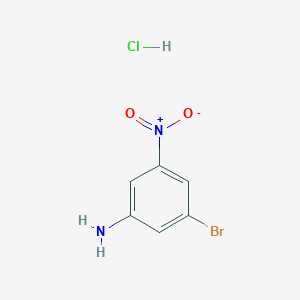
4-Brom-2-chlor-3-methoxypyridin
Übersicht
Beschreibung
4-Bromo-2-chloro-3-methoxypyridine is a chemical compound with the CAS Number: 1227563-35-0 . It has a molecular weight of 222.47 .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-2-chloro-3-methoxypyridine . The InChI code is 1S/C6H5BrClNO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-2-chloro-3-methoxypyridine are not detailed in the search results, similar compounds have been used in the synthesis of crown-ester-bipyridines and viologens through sodium or nickel reductive coupling, side chain oxidation, and esterification .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“4-Brom-2-chlor-3-methoxypyridin” wird als Ausgangsmaterial in verschiedenen chemischen Syntheseprozessen verwendet . Es ist eine vielseitige Verbindung, die zur Herstellung einer Vielzahl anderer Chemikalien verwendet werden kann, wodurch es zu einem wertvollen Werkzeug im Bereich der chemischen Synthese wird .
Herstellung von Kronenether-Bipyridinen und Viologenen
Diese Verbindung wird als Ausgangsmaterial bei der Herstellung von Kronenether-Bipyridinen und Viologenen verwendet . Dies sind komplexe organische Verbindungen mit einer breiten Palette von Anwendungen, einschließlich der Verwendung in Farbstoffen und Pharmazeutika .
Organische Synthese
“this compound” dient als wichtiger Rohstoff und Zwischenprodukt in der organischen Synthese . Es wird zur Herstellung einer Vielzahl organischer Verbindungen verwendet und trägt zur Vielfalt und Komplexität der organischen Chemie bei .
Pharmazeutika
Diese Verbindung wird in der pharmazeutischen Industrie als Rohstoff und Zwischenprodukt verwendet . Es wird bei der Synthese verschiedener Medikamente verwendet und trägt zur Entwicklung neuer Behandlungen und Therapien bei .
Pflanzenschutzmittel
“this compound” wird auch bei der Herstellung von Pflanzenschutzmitteln verwendet . Diese Chemikalien werden in der Landwirtschaft zum Schutz von Nutzpflanzen und zur Steigerung der Erträge eingesetzt, wodurch diese Verbindung zu einem wichtigen Werkzeug im Bereich der Landwirtschaft wird .
Farbstoffe
Diese Verbindung wird bei der Herstellung von Farbstoffen verwendet . Die komplexen organischen Verbindungen, die sie mithelfen zu erzeugen, können zur Herstellung einer Vielzahl von Farben verwendet werden, was zur Vielfalt und Lebendigkeit der Welt der Farbstoffe beiträgt .
Fluoreszierende Materialien
“this compound” und seine Derivate haben aufgrund ihrer umfangreichen Anwendungen in vielen Bereichen, z. B. fluoreszierenden Materialien, bemerkenswerte Aufmerksamkeit erlangt . Diese Materialien haben eine breite Palette von Anwendungen, von wissenschaftlicher Forschung bis hin zu kommerziellen Produkten .
Natürliche Verbindungen
2-Pyridon-Verbindungen, die aus “this compound” synthetisiert werden können, finden vielseitige Anwendungen in verschiedenen Bereichen, darunter auch natürliche Verbindungen . Dies macht es zu einer wichtigen Verbindung bei der Untersuchung und Synthese von Naturprodukten .
Safety and Hazards
Wirkmechanismus
Target of Action
Pyridine derivatives are known to play a key role in various biochemical processes and are widely used in pharmaceuticals .
Mode of Action
It’s known that pyridine derivatives can act as highly active and easily coordinated organic ligands in homogeneous catalysis involving transition metals .
Biochemical Pathways
It’s worth noting that pyridine derivatives are often used in the suzuki–miyaura (sm) cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
It’s known that pyridine derivatives are used in the synthesis of various drugs, suggesting they may have significant biological effects .
Biochemische Analyse
Biochemical Properties
4-Bromo-2-chloro-3-methoxypyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as p38α mitogen-activated protein kinase, which is involved in the regulation of inflammatory responses and cellular stress reactions . The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the downstream signaling pathways. This interaction is essential for understanding the compound’s potential therapeutic applications in diseases characterized by excessive inflammation.
Cellular Effects
The effects of 4-Bromo-2-chloro-3-methoxypyridine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, the compound can reduce the production of pro-inflammatory cytokines by inhibiting the p38α mitogen-activated protein kinase pathway . This modulation of cytokine production can have significant implications for treating inflammatory diseases. Additionally, 4-Bromo-2-chloro-3-methoxypyridine affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 4-Bromo-2-chloro-3-methoxypyridine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of p38α mitogen-activated protein kinase, inhibiting its enzymatic activity . This inhibition prevents the phosphorylation of downstream targets, thereby modulating gene expression and cellular responses to stress and inflammation. The compound’s ability to inhibit enzyme activity is crucial for its potential therapeutic applications, as it can effectively reduce pathological signaling in diseases such as rheumatoid arthritis and psoriasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-chloro-3-methoxypyridine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Bromo-2-chloro-3-methoxypyridine remains stable under standard laboratory conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to light and heat can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can sustainably modulate cellular functions without causing significant toxicity.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-chloro-3-methoxypyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase activity, reducing inflammation and improving disease symptoms . At higher doses, toxic effects such as liver damage and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-Bromo-2-chloro-3-methoxypyridine is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . This metabolic process can influence the compound’s bioavailability and efficacy, as well as its potential interactions with other drugs.
Transport and Distribution
Within cells and tissues, 4-Bromo-2-chloro-3-methoxypyridine is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its uptake and localization within target cells . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes. These factors determine its accumulation in specific tissues and its overall bioavailability.
Subcellular Localization
The subcellular localization of 4-Bromo-2-chloro-3-methoxypyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and signaling molecules . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective inhibition of p38α mitogen-activated protein kinase and modulation of cellular responses.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-3-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNSBFZDQSQIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227563-35-0 | |
| Record name | 4-bromo-2-chloro-3-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381528.png)
![N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381529.png)

![4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1381534.png)

![tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1381537.png)

